Ethyl piperazin-1-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-piperazin-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-12-7(11)9-10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYMEIPFHAZRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526955 | |
| Record name | Ethyl piperazin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86989-96-0 | |
| Record name | Ethyl piperazin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Piperazine-1-ylcarbamates
The preparation of piperazine-1-ylcarbamates, including the ethyl derivative, is commonly achieved through well-established chemical reactions. These methods can be broadly categorized into direct carbamoylation of the piperazine (B1678402) nucleus and more elaborate multi-step sequences.
Direct Carbamoylation of Piperazine Derivatives
The most straightforward approach to the synthesis of Ethyl piperazin-1-ylcarbamate involves the direct reaction of piperazine with an appropriate carbamoylating agent. A prevalent method is the reaction of piperazine with ethyl chloroformate. This reaction is typically performed in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired carbamate (B1207046).
Careful control of the reaction stoichiometry is crucial in this approach. Since piperazine possesses two secondary amine groups of equal reactivity, the use of a large excess of piperazine is often employed to favor the formation of the mono-substituted product, this compound, over the di-substituted by-product, diethyl piperazine-1,4-dicarboxylate.
Table 1: Reagents and Conditions for Direct Carbamoylation of Piperazine
| Reagent 1 | Reagent 2 | Solvent | Base | Key Consideration |
| Piperazine | Ethyl Chloroformate | Dichloromethane (B109758), Toluene, etc. | Triethylamine (B128534), Sodium Hydroxide (B78521), etc. | Stoichiometric control to minimize di-substitution. |
This direct approach offers the advantage of being a one-step synthesis, making it an efficient route for obtaining the target molecule.
Multi-step Synthetic Sequences
In cases where selectivity is a major concern or when a derivative of piperazine is used as the starting material, a multi-step synthetic sequence is often employed. This typically involves the use of protecting groups to temporarily block one of the amine functionalities of the piperazine ring, thereby ensuring that the subsequent carbamoylation occurs at the desired nitrogen atom.
A common strategy involves the initial protection of one of the piperazine nitrogens with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The resulting mono-protected piperazine can then be reacted with ethyl chloroformate to introduce the ethyl carbamate moiety onto the unprotected nitrogen. The final step involves the deprotection of the Boc group to yield this compound. While this method involves more synthetic steps, it provides excellent control over the regioselectivity of the carbamoylation. rsc.org
The choice of protecting group is critical and depends on its stability under the reaction conditions for carbamate formation and the ease of its subsequent removal.
Formation of the Ethyl Carbamate Moiety
The formation of the ethyl carbamate moiety is a key transformation in the synthesis of the target compound. As mentioned, the reaction between an amine (piperazine) and ethyl chloroformate is a widely used method. researchgate.netscielo.org.za An alternative, though less common for this specific synthesis, involves the reaction of piperazine with diethyl carbonate under elevated temperatures. Another approach could be the use of reagents like N,N'-carbonyldiimidazole (CDI) to first activate an alcohol (ethanol) to form an imidazole-1-carboxylate, which can then react with piperazine. rsc.org
Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided more sophisticated tools for the synthesis and functionalization of heterocyclic compounds like piperazine. These include organocatalytic and metal-catalyzed transformations.
Organocatalytic Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of functionalized piperazine derivatives. nih.govnih.gov
For instance, chiral organocatalysts could be employed in the synthesis of enantiomerically enriched piperazine precursors, which could then be converted to the corresponding ethyl carbamate. Furthermore, organocatalytic methods are being developed for the activation of amines and carbonyl compounds, which could potentially be adapted for the formation of the carbamate bond under mild and selective conditions.
Metal-Catalyzed Transformations for Piperazine Ring Functionalization
Transition metal catalysis offers a versatile platform for the functionalization of the piperazine ring, either before or after the introduction of the ethyl carbamate moiety. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of piperazines. nih.gov This allows for the synthesis of a diverse library of N-aryl-N'-ethoxycarbonylpiperazines.
Furthermore, metal-catalyzed C-H activation and functionalization have become a frontier in organic synthesis. mdpi.com These methods allow for the direct introduction of substituents onto the carbon backbone of the piperazine ring, a transformation that is challenging to achieve through traditional methods. While direct C-H functionalization of this compound is a developing area, these advanced techniques hold the potential for creating novel and complex derivatives of the parent molecule.
Table 2: Examples of Metal-Catalyzed Reactions for Piperazine Functionalization
| Reaction Type | Catalyst | Reactants | Product Type |
| Buchwald-Hartwig Amination | Palladium complexes | N-protected piperazine, Aryl halide | N-Aryl piperazine derivative |
| C-H Arylation | Iridium photocatalyst | N-Boc piperazine, Aryl nitrile | C-Aryl piperazine derivative |
These advanced synthetic approaches provide access to a wider range of structurally diverse piperazine-1-ylcarbamates, enabling the exploration of their properties in various scientific disciplines.
Photoredox Catalysis in Piperazine Construction
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the construction and functionalization of N-heterocycles, including the piperazine scaffold. nih.govresearchgate.net This methodology relies on the generation of radical intermediates under mild conditions, often using organic dyes or transition-metal complexes (e.g., iridium and ruthenium) as photocatalysts. researchgate.netwhiterose.ac.uk These catalysts, upon excitation by visible light, can initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations. researchgate.netwhiterose.ac.uk
In the context of piperazine synthesis, photoredox catalysis offers innovative routes for C-H functionalization and the construction of the piperazine ring itself. whiterose.ac.ukmdpi.com For instance, a site-selective C-H alkylation of carbamate-protected piperazines has been achieved using organic photoredox catalysts like acridinium (B8443388) salts. mdpi.comnih.gov This process involves the generation of an α-amino radical from the protected piperazine, which can then couple with various radical acceptors. nih.gov
A general mechanism for photoredox-catalyzed C-H functionalization of a carbamate-protected piperazine can be described as follows:
Excitation : The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Electron Transfer : The excited photocatalyst engages in a single-electron transfer with the carbamate-protected piperazine, generating a radical cation.
Deprotonation : A base in the reaction mixture facilitates the deprotonation of the radical cation at the α-carbon, forming a key α-amino radical intermediate.
Radical Coupling : This α-amino radical then reacts with a suitable coupling partner (e.g., an activated alkene or arene) to form a new carbon-carbon bond.
Catalyst Regeneration : The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.
Furthermore, photoredox catalysis enables novel annulation strategies to build the piperazine core. One such method involves the decarboxylative annulation between a glycine-based diamine and various aldehydes. organic-chemistry.org This approach, often utilizing an iridium-based photocatalyst, provides access to diverse C2-substituted piperazines under mild reaction conditions. researchgate.netorganic-chemistry.org The use of continuous flow photochemical conditions can enhance the scalability and efficiency of these transformations, offering a cleaner and more practical alternative to traditional batch processes. researchgate.net
| Photocatalyst Type | Example Catalyst | Typical Application |
|---|---|---|
| Transition-Metal Complex | Ir(ppy)3 | C–H Arylation |
| Transition-Metal Complex | [Ir(ppy)2(dtbpy)]PF6 | Decarboxylative Annulation |
| Organic Dye | 4CzIPN (Carbazolyl dicyanobenzene) | Decarboxylative Annulation |
| Organic Dye | Acridinium Salts | C–H Alkylation |
Optimization of Reaction Conditions and Process Development
The successful synthesis of this compound, like any chemical process, hinges on the careful optimization of reaction conditions to maximize yield, purity, and efficiency.
The choice of solvent is critical in the synthesis of piperazine carbamates as it can influence reactant solubility, reaction rates, and the stability of intermediates and products. While specific studies on this compound are limited, data from related carbamate syntheses show that both protic and aprotic solvents are employed. In the formation of piperazinyl amides, solvents such as acetonitrile (B52724) (CH₃CN) are used, often in the presence of a base like triethylamine (NEt₃) to neutralize acid byproducts. nih.gov For reactions involving carbon dioxide fixation to form carbamates, aqueous solutions are common, where water plays a role in the reaction mechanism. mdpi.comacs.org Non-aqueous solvents like methanol (B129727) have also been used, which can hinder the formation of bicarbonate and carbonate ions, allowing for the direct isolation of solid carbamates. researchgate.net The selection of a solvent system often involves balancing the solubility of the piperazine starting material and the reacting electrophile (e.g., ethyl chloroformate) while facilitating the desired reaction pathway.
Temperature and pressure are key thermodynamic parameters that significantly impact reaction kinetics and equilibrium, thereby affecting product yield. For the synthesis of N-alkylated piperazines, which shares similarities with carbamate formation, reactions are often conducted at elevated temperatures, ranging from 80°C to 350°C. google.com Pressure can also be a critical factor, with conditions reported between 0.1 and 10.0 MPa. google.com
In the context of carbamate formation from piperazine and CO₂, temperature influences both the rate of reaction and the stability of the resulting carbamate. researchgate.netresearchgate.net Studies on the kinetics of related reactions show a strong temperature dependence, with activation energies for nitrosamine (B1359907) formation from piperazine carbamate species being around 84 kJ/mol. nih.gov Generally, acylation reactions to form carbamates are exothermic; therefore, initial cooling may be required to control the reaction rate, followed by heating to drive the reaction to completion.
| Parameter | Typical Range | Rationale |
|---|---|---|
| Temperature | 0°C to 150°C | Control of exothermic reaction and ensuring completion. |
| Pressure | Atmospheric to 10.0 MPa | Mainly for reactions involving gaseous reagents or to increase boiling points. |
| Reaction Time | 1 to 24 hours | Dependent on temperature, concentration, and reactivity of substrates. |
On a research scale, the isolation and purification of this compound require standard laboratory techniques to achieve high purity. Following the completion of the reaction, a typical workup procedure begins with quenching the reaction mixture, often with water or a dilute aqueous acid/base solution.
Extraction : The product is commonly extracted from the aqueous layer into an immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (DCM). researchgate.net The organic phase may be washed sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted piperazine, a dilute base (e.g., 5% NaHCO₃) to remove acidic byproducts, and brine to remove residual water. researchgate.net
Drying and Concentration : The collected organic extracts are dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Chromatography : The crude product is often purified by column chromatography on silica (B1680970) gel. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate), is used to elute the compound. The purity of the fractions can be monitored by Thin-Layer Chromatography (TLC). scirp.org
Recrystallization/Precipitation : If the final compound is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain crystalline material of high purity. Alternatively, precipitating the solid from a solution by adding an anti-solvent can also be employed.
Stereoselective Synthesis and Chiral Resolution for Enantiomeric Studies
While this compound itself is achiral, the piperazine scaffold is frequently substituted at its carbon atoms in pharmaceutical compounds, creating chiral centers. rsc.org The development of stereoselective syntheses to access enantiomerically pure C-substituted piperazines is therefore a crucial area of research. rsc.org
Several strategies are employed for this purpose:
Synthesis from Chiral Precursors : A common approach is to start from readily available chiral building blocks, such as optically pure amino acids. google.com These precursors can be elaborated through multi-step sequences involving cyclization to form the piperazine ring while retaining the initial stereochemistry. google.com Similarly, the stereospecific ring-opening of chiral N-activated aziridines with anilines, followed by cyclization, can yield highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov
Asymmetric Catalysis : Transition-metal-catalyzed reactions can be rendered stereoselective by using chiral ligands. For instance, iridium-catalyzed cycloadditions of imines have been developed for the diastereoselective synthesis of C-substituted piperazines. nih.gov
Chiral Resolution : When a racemic mixture of a chiral piperazine derivative is synthesized, it can be separated into its constituent enantiomers through chiral resolution.
Enzymatic Resolution : Enzymes, such as alcalase, can be used for the kinetic resolution of piperazine esters, selectively hydrolyzing one enantiomer while leaving the other unreacted. nih.gov
Kinetic Resolution : Non-enzymatic kinetic resolution can be achieved using a chiral reagent or catalyst that reacts at different rates with the two enantiomers of the racemate. For example, the use of n-BuLi with a chiral ligand like (−)-sparteine allows for the kinetic resolution of N-Boc-protected piperidine (B6355638) derivatives through asymmetric deprotonation. whiterose.ac.ukmdpi.com This methodology is applicable to the piperazine ring system as well. mdpi.com
These methods are essential for enantiomeric studies, allowing for the investigation of the distinct pharmacological and toxicological profiles of individual enantiomers of biologically active piperazine-containing molecules. rsc.org
Structural Modifications and Rational Design of Derivatives
Fused Ring Systems Incorporating Piperazine (B1678402) Carbamate (B1207046) Structures
The rational design of therapeutic agents often involves the incorporation of rigid structural motifs to enhance binding affinity, selectivity, and pharmacokinetic properties. Fusing additional rings to the piperazine carbamate core is a key strategy to create novel, conformationally constrained analogues. This approach aims to orient key pharmacophoric features in a more defined spatial arrangement, potentially leading to improved interactions with biological targets.
One notable example of a fused ring system incorporating a piperazine-like structure with a carbamate moiety is seen in the development of antimitotic agents. Research into pyrido[3,4-b]pyrazine (B183377) derivatives has been particularly fruitful. nih.gov The synthesis of analogues of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a potent anticancer agent, has provided significant insight into the structure-activity relationships (SAR) of these fused systems. nih.gov
The design of these fused systems is often guided by the goal of mimicking or improving upon the activity of a lead compound. Modifications to the fused ring structure can have profound effects on biological activity. For instance, in the pyrido[3,4-b]pyrazine series, replacing the 5-amino group with a 5(6H)-oxo group, or altering the position of nitrogen atoms within the pyridinoid ring, led to a significant decrease or complete loss of both in vitro and in vivo activity. nih.gov Conversely, expanding the dihydropyrazine (B8608421) ring to a dihydro-1,4-diazepine ring, while reducing in vivo cytotoxicity, retained potent in vitro activity, demonstrating that the core fused structure is amenable to certain modifications. nih.gov
The conformation of the piperazine ring within a fused system is a critical determinant of its properties. The thermodynamically favored chair conformation of a piperazine ring can influence the feasibility of synthesizing certain smaller macrocyclic ring systems. nih.gov However, upon coordination with a metal ion or integration into a more complex fused structure, the piperazine ring can adopt a more strained boat or twist-boat conformation to facilitate the desired molecular architecture. nih.govrsc.org This conformational flexibility and its consequences are key considerations in the rational design of new fused derivatives.
The construction of the piperazine ring itself can be a strategic part of forming fused systems. Methodologies have been developed for the straightforward conversion of a primary amino group into a piperazine ring, allowing for the modification of existing bioactive molecules to include this fused heterocycle. mdpi.com
The following table summarizes the research findings on the impact of structural modifications on the biological activity of certain fused piperazine-containing systems, providing a basis for the rational design of new derivatives.
| Fused System Scaffold | Modification | Key Research Finding | Impact on Biological Activity |
| Pyrido[3,4-b]pyrazine | Replacement of 5-amino with 5(6H)-oxo group. nih.gov | The 5-amino group is crucial for potent antimitotic activity. | Significant decrease in in vitro activity; loss of in vivo activity. nih.gov |
| Pyrido[3,4-b]pyrazine | Transposition of ring nitrogen from position 6 to 8. nih.gov | The specific arrangement of heteroatoms in the fused system is critical. | Significant decrease in in vitro activity; loss of in vivo activity. nih.gov |
| Pyrido[3,4-b]pyrazine | Replacement of 5-amino group with hydrogen. nih.gov | The 5-amino group enhances in vivo efficacy but is not essential for in vitro activity. | Retained in vitro activity at higher doses; reduced in vivo cytotoxicity. nih.gov |
| Pyrido[3,4-b]pyrazine | Expansion of the 1,2-dihydropyrazine ring to a dihydro-1,4-diazepine ring. nih.gov | The core scaffold can tolerate expansion, altering the pharmacokinetic profile. | Retained in vitro activity at higher doses; reduced in vivo cytotoxicity. nih.gov |
These findings underscore the importance of specific structural features within the fused ring system for maintaining biological activity. The rational design of novel derivatives of ethyl piperazin-1-ylcarbamate would build upon these principles, exploring how fusing different carbocyclic or heterocyclic rings to the core structure can modulate its pharmacological profile. The goal is to create more rigid, potent, and selective molecules by carefully considering the steric and electronic effects of the fused ring.
Structure Activity Relationship Sar Studies
Methodologies for SAR Elucidation
To decipher the complex relationship between the structure of piperazine (B1678402) carbamates and their activity, researchers employ several key methodologies.
A primary method for SAR elucidation is the systematic analysis of substituent effects, where parts of the lead molecule are methodically altered, and the resulting impact on biological activity is measured. Studies on various piperazine derivatives have shown that even minor changes to substituents can lead to significant differences in pharmacological activity. ijrrjournal.com
For instance, in the development of antimicrobial agents, the nature of substituents on arylpiperazine derivatives plays a crucial role. The incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO₂) has been shown to enhance antibacterial activity. Conversely, the presence of electron-donating groups tends to diminish potency. citedrive.com Similarly, in the context of insecticidal activity, substituents on the piperazine ring were found to have a noticeable impact on the efficacy of the compounds against the oriental armyworm. ccspublishing.org.cn
Research into inhibitors of Mycobacterium tuberculosis has also highlighted the importance of the piperazine ring's integrity. Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a complete loss of whole-cell activity, even though activity against the isolated enzyme target was retained. nih.gov This underscores the importance of the piperazine scaffold for whole-cell activity. nih.gov
Table 1: Effect of Systematic Substituent Variation on Biological Activity
The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its interaction with biological targets. This includes both the position of substituents (positional isomerism) and the three-dimensional orientation of the molecule (stereochemistry).
Studies on piperazine derivatives targeting dopamine (B1211576) receptors have shown that the position of attachment of a substituent significantly influences binding affinity. For example, attaching a heterocyclic ring to different positions on an indole (B1671886) moiety linked to a piperazine core resulted in varied binding profiles for D2 and D3 receptors. nih.gov Furthermore, stereochemistry plays a vital role; the enantiomers of a potent racemic compound displayed differential activity, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This stereoselective effect is a common feature in piperazine derivatives. researchgate.net
The synthesis of stereochemically defined piperazines is an area of active research, as different stereoisomers can have distinct pharmacological profiles. nih.govresearchgate.net For example, in a series of 1-piperazino-3-arylindans, the non-receptor-blocking enantiomers were found to be effective inhibitors of dopamine and norepinephrine (B1679862) uptake. acs.org The conformation of the piperazine ring itself, which can be influenced by substituents, is also crucial. The presence of certain substituents can force the typically chair-shaped ring into a twist-boat conformation to avoid unfavorable steric interactions, which in turn affects how the molecule binds to its target. nih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The piperazine carbamate (B1207046) structure is considered a "privileged scaffold" for developing inhibitors of certain enzymes, such as endocannabinoid hydrolases. nih.govnih.gov
The core pharmacophoric elements generally include:
The Piperazine Ring: This N-heterocycle acts as a central scaffold. nih.govijrrjournal.com Its two nitrogen atoms can act as hydrogen bond acceptors and allow for substitutions to fine-tune properties like solubility and bioavailability. nih.gov
The Carbamate Group: This functional group is often directly involved in the mechanism of action. In many enzyme inhibitors, the carbamate acts as a reactive moiety that forms a covalent bond with a key amino acid residue (e.g., serine) in the enzyme's active site. researchgate.netresearchgate.net The carbamate fragment of rivastigmine, for example, is a core element for its role as an acetylcholinesterase inhibitor. researchgate.net
Substituents: Groups attached to the piperazine nitrogen(s) and the carbamate moiety are crucial for modulating potency, selectivity, and pharmacokinetic properties. researchgate.net
Pharmacophore models for piperazine derivatives targeting dopamine and serotonin (B10506) receptors have also been developed to explain observed structure-activity relationships. acs.orgnih.gov
Correlation Between Structural Features and Specific Biological Activities
The specific arrangement of atoms in ethyl piperazin-1-ylcarbamate derivatives directly correlates with their ability to interact with various biological targets, such as enzymes and receptors.
The carbamate group (-NH-C(=O)-O-) is a key functional group that often plays a direct role in the compound's mechanism of inhibition, particularly against hydrolase enzymes. nih.govresearchgate.net In the case of inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the carbamate functions as a covalent modifier. nih.govnih.gov The mechanism involves the carbamate's carbonyl carbon being attacked by a nucleophilic serine residue in the enzyme's active site. This leads to the carbamoylation of the enzyme, rendering it inactive. researchgate.net
Substitutions on the piperazine ring are a powerful tool for modulating a compound's affinity and selectivity for different receptors. nih.govnih.gov Research on compounds targeting dopamine receptors provides a clear example. Potent D1 and D2 antagonism was observed in derivatives with relatively small substituents (e.g., methyl, dimethyl) at the 2-position of the piperazine ring. acs.orgnih.gov
Introducing various heterocyclic rings via linkers to the piperazine nitrogen has been shown to maintain high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov The nature of the substituent can also influence the binding mode at the receptor site. acs.orgnih.gov For instance, certain piperazine substituents might induce a different orientation of the molecule within the dopamine receptor binding pocket. acs.org However, in some cases, such as with certain nucleoside transporters, docking studies suggest that the piperazine ring itself may not form stable interactions with the target protein, but rather acts as a crucial scaffold to correctly position other interacting moieties. frontiersin.org
Table 2: Influence of Piperazine Ring Substitutions on Receptor Affinity/Selectivity
Importance of Side Chain Length and Lipophilicity in Activity
The biological activity of this compound and its analogs is significantly influenced by the length and lipophilicity of their side chains. Structure-Activity Relationship (SAR) studies have demonstrated that modifications to these properties can modulate the potency and selectivity of these compounds for various biological targets, including microbial enzymes and central nervous system receptors.
Research into a series of N-arylpiperazine derivatives has highlighted the critical role of lipophilicity in their antimicrobial effects. An increase in the lipophilicity of these compounds generally correlates with enhanced activity. For instance, in a study of N-arylpiperazine derivatives with a 2-hydroxypropane-1,3-diyl connecting chain, the lipophilicity, as well as the electronic and steric properties, were affected by the position of an alkoxy side chain. This, in turn, influenced their in vitro activity, particularly against Mycobacterium kansasii and Mycobacterium marinum. nih.gov
The following table illustrates the impact of different substituents on the lipophilicity (expressed as log P) and the corresponding minimum inhibitory concentration (MIC) against M. kansasii for a selection of N-arylpiperazine derivatives.
| Compound | Substituent (R) | log P | MIC (µM) against M. kansasii |
| 5a | 2-methoxyphenyl | 3.89 | > 1000 |
| 5b | 3-methoxyphenyl | 3.89 | 500 |
| 5c | 4-methoxyphenyl | 3.89 | 250 |
| 5d | 2-ethoxyphenyl | 4.42 | 62.5 |
| 5e | 3-ethoxyphenyl | 4.42 | 31.25 |
| 5f | 4-ethoxyphenyl | 4.42 | 125 |
Data sourced from a study on N-arylpiperazine derivatives. nih.gov
The data indicates that an increase in the length of the alkoxy side chain from methoxy (B1213986) to ethoxy, which increases lipophilicity, generally leads to a lower MIC, signifying greater antimicrobial potency. The position of the substituent on the phenyl ring also plays a crucial role in determining the activity.
Similarly, in the context of central nervous system targets, the length of the alkyl spacer in [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives has been shown to be a key determinant of their affinity for the 5-hydroxytryptamine-1A (5-HT1A) receptor, a target for anxiolytic agents. Molecular modeling and radioligand binding studies have revealed that an optimal spacer length is crucial for effective interaction with the receptor. nih.gov
A study on a series of these compounds, where the alkyl spacer length was varied, demonstrated that a specific chain length allows for ideal binding interactions, including an ionic hydrogen bond with an aspartate residue (Asp116) and interactions of the carbamoyl (B1232498) moiety with asparagine (Asn386) and tyrosine (Tyr390) residues within the receptor's transmembrane domains. A compound with an optimal spacer length exhibited a significantly high affinity for the 5-HT1A receptor. nih.gov
The table below presents the binding affinity (Ki) for the 5-HT1A receptor for a selection of these derivatives with varying alkyl spacer lengths.
| Compound | Alkyl Spacer Length (n) | Ki (nM) |
| 15 | 2 | 1.23 |
| 16 | 3 | 0.45 |
| 17 | 4 | 0.018 |
| 18 | 5 | 0.56 |
| 19 | 6 | 0.018 |
| 20 | 7 | 0.89 |
Data sourced from a study on [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives. nih.gov
These findings underscore that while increased lipophilicity from a longer alkyl chain can be beneficial, there is often an optimal length for the side chain to ensure the best possible fit and interaction with the biological target, leading to the highest activity.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Molecular docking studies on compounds containing the piperazine (B1678402) moiety reveal various stabilizing interactions within the binding pockets of their target proteins. The protonated nitrogen atom of the piperazine ring is frequently involved in crucial electrostatic interactions and hydrogen bonds. For instance, in studies of piperazine derivatives targeting the 5-HT1A receptor, a key hydrogen bond is consistently observed between the protonated piperazine nitrogen and the highly conserved aspartate residue, D116.
A primary goal of molecular docking is to predict the binding affinity of a ligand to its receptor, which is often expressed as a scoring function value (e.g., in kcal/mol). nih.govlu.se These scores provide a quantitative estimate of the binding strength, allowing for the ranking of different compounds in a virtual screening campaign. For piperazine-based derivatives, docking studies have successfully predicted binding affinities against various targets.
For example, when a series of piperazine-linked naphthalimide-arylsulfonyl derivatives were docked into the active site of CAIX, the predicted binding affinities ranged from -7.39 to -8.61 kcal/mol. nih.gov Similarly, docking of arylpiperazine derivatives against the androgen receptor yielded binding affinities of -7.1 and -7.5 kcal/mol for the most potent compounds. nih.gov These computational predictions often correlate well with experimentally determined biological activities, validating the docking protocol and providing a reliable method for prioritizing compounds for synthesis and testing.
| Compound Series | Target Protein | Predicted Binding Affinity Range (kcal/mol) |
|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 |
| Arylpiperazine derivatives | Androgen Receptor | -7.1 to -7.5 |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives | 5-HT1A Receptor | Not explicitly stated in score, but Ki of 2.30 µM for best compound |
Through detailed analysis of docked poses, specific amino acid residues that are critical for ligand binding can be identified. This information is invaluable for understanding structure-activity relationships (SAR) and for designing new molecules with improved interactions.
For piperazine derivatives, certain residues are consistently implicated in binding across different protein targets. As mentioned, Asp116 in the 5-HT1A receptor is a key interactor for the piperazine nitrogen. mdpi.com In the context of CAIX, molecular docking studies identified a set of crucial residues involved in hydrogen bonding and other interactions, including:
Gln92
His68
Thr200
Pro202
Asn66
Val130 nih.gov
The identification of these specific residues provides a roadmap for medicinal chemists to modify the ligand structure to achieve stronger and more selective binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com
QSAR models are developed by correlating calculated molecular descriptors of compounds with their experimentally measured biological activities. nih.govnih.gov For series of compounds related to the ethyl piperazin-1-ylcarbamate scaffold, QSAR studies have been employed to build predictive models for activities such as anti-proliferative effects. nih.gov
The process involves selecting a training set of molecules with known activities to build the model and a test set to validate its predictive power. mdpi.com A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (Q²). For a QSAR model developed for arylpiperazine derivatives against a prostate cancer cell line, the model showed good statistical significance with an R² of 0.8483 and a Q² of 0.7122. nih.gov Such validated models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of novel therapeutic agents.
A significant outcome of QSAR analysis is the identification of the key physicochemical properties, or descriptors, that govern the biological activity of the compounds. researchgate.net These descriptors can be broadly categorized into electronic, steric, topological, and thermodynamic properties.
Advanced Computational Techniques
Beyond QSAR, a suite of advanced computational techniques can be employed to gain a more detailed and dynamic understanding of the molecular properties of this compound at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability.
While specific DFT studies on this compound are not prominent, research on related piperazine derivatives demonstrates the utility of this approach. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been used to:
Determine Optimized Geometries: Predict bond lengths, bond angles, and dihedral angles of the most stable conformation.
Analyze Frontier Molecular Orbitals (FMOs): The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides insights into the molecule's kinetic stability.
Calculate Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, hardness, and softness can be derived from HOMO and LUMO energies to quantify the reactivity of the molecule researchgate.net.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.
The following table presents a hypothetical set of DFT-calculated parameters for this compound, based on typical values for similar piperazine derivatives.
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.0 eV |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 0.5 eV |
| Chemical Hardness | Resistance to change in electron distribution. | 3.0 eV |
| Chemical Softness | The reciprocal of chemical hardness; indicates higher reactivity. | 0.33 eV⁻¹ |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be employed to:
Explore Conformational Space: The piperazine ring can adopt various conformations, such as chair and boat forms. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them.
Study Solvation Effects: Understanding how a molecule interacts with water is crucial for predicting its solubility and bioavailability. MD simulations can characterize the hydrogen bonding network and other interactions between this compound and water molecules.
Investigate Binding to Biological Targets: If a biological target for this compound is identified, MD simulations can be used to study the binding process in detail. This includes identifying key protein-ligand interactions, calculating binding free energies, and assessing the stability of the protein-ligand complex. Studies on other piperazine-containing compounds have used MD simulations to reveal crucial amino acid residues involved in binding to receptors researchgate.netastx.com.
Research on piperazine and piperazine carbamate (B1207046) in aqueous solutions has utilized MD simulations to understand their molecular distribution and the role of hydrogen bonding in processes like CO2 absorption nih.govnih.govacs.orgnih.gov. These studies highlight the importance of piperazine carbamate formation and its interactions with the surrounding water molecules nih.govnih.govacs.orgnih.gov.
Virtual Screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly categorized into ligand-based and structure-based approaches. Given the prevalence of the piperazine scaffold in numerous approved drugs, libraries of piperazine derivatives are frequently used in virtual screening campaigns to identify new inhibitors for various targets, such as human acetylcholinesterase nih.govnih.gov. The piperazine moiety is considered a "privileged scaffold" due to its favorable physicochemical and pharmacokinetic properties nih.gov.
De Novo Design is a computational method for designing novel molecules with desired properties from scratch. These algorithms build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein, optimizing for favorable interactions. The piperazine ring is a valuable building block in de novo design due to its ability to serve as a versatile scaffold that can be readily functionalized to explore different chemical spaces and optimize interactions with a target acs.org. De novo design approaches have been successfully used to develop selective inhibitors containing the piperazine scaffold for challenging targets like Mcl-1 nih.gov.
The general workflow for these approaches in the context of this compound would involve:
Target Identification and Preparation: Identifying a relevant biological target and preparing its 3D structure.
Library Generation (for VS) or Fragment Definition (for De Novo): Creating a library of virtual compounds containing the this compound core for virtual screening, or defining molecular fragments for de novo design.
Docking and Scoring: Predicting the binding mode and affinity of the virtual compounds to the target protein.
Hit Selection and Optimization: Selecting the most promising candidates for further computational and experimental validation.
These computational strategies offer a powerful and efficient means to explore the therapeutic potential of this compound and to design novel analogs with improved efficacy and selectivity.
Analytical Research Methods for Compound Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Ethyl piperazin-1-ylcarbamate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, while the signal's splitting pattern (multiplicity) reveals the number of neighboring protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂), and multiple signals for the non-equivalent protons of the piperazine (B1678402) ring. The proton on the secondary amine (N-H) of the piperazine ring would likely appear as a broad singlet.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. huji.ac.il Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single peak. huji.ac.il The chemical shifts in ¹³C NMR are influenced by the hybridization and electronegativity of neighboring atoms. libretexts.org The spectrum for this compound would be expected to show signals for the carbonyl carbon (C=O) of the carbamate (B1207046) group at a significantly downfield shift (170-185 ppm), carbons of the ethyl group, and the carbons of the piperazine ring. libretexts.org Data from the related compound 1-Ethylpiperazine shows characteristic shifts for the ethyl group and piperazine carbons. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for the constituent functional groups. libretexts.orgchemicalbook.comoregonstate.edu
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CH₃ (Ethyl) | ¹H | ~1.2 | Triplet (t) | Coupled to the -OCH₂- protons. |
| -OCH₂- (Ethyl) | ¹H | ~4.1 | Quartet (q) | Coupled to the -CH₃ protons. |
| Piperazine -CH₂- | ¹H | ~2.8 - 3.5 | Multiplets (m) | Multiple signals due to different environments adjacent to N-H and the carbamate group. |
| Piperazine N-H | ¹H | Variable | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. |
| -CH₃ (Ethyl) | ¹³C | ~15 | N/A | Aliphatic carbon. |
| -OCH₂- (Ethyl) | ¹³C | ~61 | N/A | Carbon attached to an electronegative oxygen atom. |
| Piperazine -CH₂- | ¹³C | ~44 - 54 | N/A | Aliphatic carbons in the piperazine ring. |
| >C=O (Carbamate) | ¹³C | ~156 | N/A | Carbonyl carbon, highly deshielded. |
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Liquid Chromatography (LC-MS), it also allows for the separation and identification of components in a mixture. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₇H₁₅N₃O₂), the calculated molecular weight is approximately 173.21 g/mol . In a typical mass spectrum, a peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 173 or 174, respectively.
The fragmentation pattern provides crucial structural information. The molecular ion is unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk For piperazine derivatives, common fragmentation pathways include the cleavage of bonds within the piperazine ring and the bonds connecting substituents to the ring. Key fragmentation patterns expected for this compound include alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) and cleavage at the carbamate functional group. libretexts.orgyoutube.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Possible Fragment Ion | Fragment Lost | Notes |
| 173 | [C₇H₁₅N₃O₂]⁺ | - | Molecular Ion (M⁺) |
| 144 | [C₅H₁₀N₃O₂]⁺ | C₂H₅• (Ethyl radical) | Loss of the ethyl group from the carbamate. |
| 100 | [C₅H₁₂N₂]⁺ | C₂H₃NO₂ | Fragmentation of the carbamate group. Corresponds to the ethylpiperazine cation. |
| 86 | [C₄H₁₀N₂]⁺ | C₃H₅NO₂ | Cleavage yielding the piperazine radical cation. |
| 70 | [C₃H₆N₂]⁺ | C₄H₉NO₂ | Common fragment from piperazine ring cleavage. |
| 56 | [C₃H₆N]⁺ | C₄H₉N₂O₂ | Common fragment from piperazine ring cleavage. |
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. rsc.org Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule. vscht.cz The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).
The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. The most prominent peaks would include the N-H stretch from the piperazine ring, C-H stretches from the aliphatic parts of the molecule, a strong C=O stretch from the carbamate's carbonyl group, and C-N and C-O stretching vibrations. researchgate.netpressbooks.pub
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3250 - 3400 | N-H Stretch | Secondary Amine (Piperazine) | Medium |
| 2850 - 3000 | C-H Stretch | Alkane (Ethyl and Piperazine CH₂) | Strong |
| 1690 - 1730 | C=O Stretch | Carbonyl (Carbamate) | Strong, Sharp |
| 1450 - 1550 | N-H Bend | Secondary Amine (Piperazine) | Medium |
| 1250 - 1350 | C-N Stretch | Amine | Medium |
| 1200 - 1300 | C-O Stretch | Ester/Carbamate | Strong |
Chromatographic Methods for Purity Assessment and Analysis in Research Samples
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for its quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.
A typical method for the analysis of the related compound 1-ethyl-piperazine utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidifier like phosphoric acid or formic acid. sielc.com Formic acid is preferred for LC-MS applications as it is volatile. sielc.com The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection can be achieved using a UV detector, as the carbamate group provides a chromophore, or for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Gas Chromatography (GC) is another powerful separation technique, particularly useful for volatile and thermally stable compounds. While the carbamate group can sometimes pose challenges for GC analysis, methods have been successfully developed for related piperazine and carbamate compounds. nih.govnih.gov
A validated GC method for analyzing piperazine and its ethyl derivatives uses a DB-17 column, which has a (50%-Phenyl)-methylpolysiloxane stationary phase. researchgate.net The analysis typically involves injecting a solution of the compound (e.g., in methanol) into a heated port where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through the column. researchgate.net Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is often used to ensure good separation and peak shape. Common detectors include the Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon, or a Mass Spectrometer (GC-MS) for definitive identification. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a widely utilized technique in synthetic chemistry for qualitatively monitoring the progress of a reaction by separating the components of a reaction mixture. This method allows for the rapid assessment of the consumption of starting materials and the formation of products.
In the context of the synthesis of N-substituted piperazines, TLC is a crucial tool. For instance, in the preparation of various piperazine derivatives, reaction completion is often monitored by TLC. The separation is typically performed on silica (B1680970) gel plates, and the spots are visualized under UV light (at a wavelength of 254 nm) if the compounds are UV-active.
For carbamate esters, specific visualization reagents can be employed. One such method involves spraying the TLC plate first with a 1% solution of furfural (B47365) in acetone, followed by a 10% solution of sulfuric acid in acetone. This can induce a color change, making the carbamate spots visible. Another general method for visualizing organic compounds on a TLC plate is the use of an iodine chamber, where the plate is exposed to iodine vapors, often resulting in the appearance of yellow-brown spots for many organic compounds.
While these general procedures are applicable to compounds with similar functional groups, specific data on the TLC analysis of reactions involving this compound, including the solvent system, corresponding Rf values of the starting materials and the product, and the preferred visualization technique, are not available in the reviewed literature. The selection of an appropriate eluent system, typically a mixture of a nonpolar and a polar solvent (e.g., hexane (B92381) and ethyl acetate), would require experimental optimization to achieve adequate separation of the reactants and products.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming its absolute structure.
The crystallographic analysis of piperazine derivatives has been reported for numerous compounds, revealing details about their molecular geometry. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid shows that the piperazine ring adopts a chair conformation. Similarly, X-ray diffraction studies have been conducted on various other N,N'-substituted piperazines, providing valuable insights into their solid-state structures.
However, a search of crystallographic databases and the scientific literature did not yield any published crystal structure for this compound. Consequently, specific crystallographic data, which would include the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available for this particular compound. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis using an X-ray diffractometer.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency
The development of robust and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of Ethyl piperazin-1-ylcarbamate and its analogs. Future research will likely focus on moving beyond traditional laboratory-scale syntheses to more efficient and environmentally friendly methods.
One promising avenue is the optimization of reaction conditions to improve yield and purity while minimizing the use of hazardous reagents and solvents. For instance, a patented synthesis for a related compound, 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, highlights a route with extensive raw material sources and simple operational conditions suitable for scale-up. google.com This approach involves steps such as the use of zinc powder and titanium tetrachloride for cyclization, followed by reactions with sodium hydroxide (B78521) and copper sulfate (B86663), and finally, esterification in the presence of anhydrous potassium carbonate. google.com Such multi-step syntheses, while effective, present opportunities for process intensification and flow chemistry applications to enhance efficiency and safety.
Furthermore, the development of a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, from 4-aminopyridine (B3432731) and N,N'-carbonyldiimidazole demonstrates the potential for streamlined processes that can be easily scaled up for production. researchgate.net Adapting similar strategies for this compound could significantly reduce production costs and increase its availability for extensive research.
Future synthetic explorations may also include:
Catalytic Methods: Investigating novel catalysts to improve the efficiency of key reaction steps, such as the formation of the piperazine (B1678402) ring or the introduction of the ethyl carbamate (B1207046) group.
Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste generation.
Continuous Flow Synthesis: Implementing flow chemistry to allow for better control over reaction parameters, improved safety, and easier scalability.
Discovery of Unexplored Biological Activities and Therapeutic Applications
The piperazine scaffold is a well-established pharmacophore found in a wide range of therapeutic agents, suggesting that this compound may possess unexplored biological activities. nih.govmdpi.com The carbamate group is also a key structural motif in many approved drugs, acting as chemotherapeutic agents, cholinesterase inhibitors, and anticonvulsants, among others. nih.gov
Future research should aim to screen this compound and its derivatives against a diverse array of biological targets to uncover novel therapeutic applications. Areas of potential interest include:
Neurodegenerative Diseases: Derivatives of piperazine have been investigated for their neuroprotective properties. For example, certain piperazine-containing ureas have been identified as modulators for amyloid beta-induced mitochondrial dysfunction, a key factor in Alzheimer's disease. nih.gov
Oncology: The piperazine moiety is present in numerous anticancer agents. nih.govmdpi.com In silico studies of arylpiperazine derivatives have shown their potential as anti-proliferative agents against prostate cancer cell lines. nih.gov Further investigation could reveal if this compound exhibits similar cytotoxic activity against various cancer cell lines.
Anxiolytic and Antidepressant Effects: A series of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives have been synthesized and evaluated as potential anxiolytic agents, showing high affinity for the 5-HT(1A) receptor. nih.gov This suggests that this compound could be a starting point for developing new treatments for anxiety and other central nervous system disorders.
Integration of Advanced Computational Modeling with Experimental Design
The integration of computational modeling with experimental design offers a powerful strategy to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. In silico techniques can provide valuable insights into the physicochemical properties, biological activities, and potential mechanisms of action of novel compounds.
Key computational approaches that can be applied include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of piperazine derivatives with their biological activities. nih.gov These models can then be used to design new analogs with enhanced potency and selectivity.
Molecular Docking: Molecular docking simulations can predict the binding modes of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This information is crucial for understanding the molecular basis of their activity and for designing more effective inhibitors. For example, docking studies have been used to investigate the interaction of piperazine derivatives with the androgen receptor in prostate cancer. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the conformational changes that occur upon binding. mdpi.com
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com
By combining these computational methods with targeted synthesis and biological evaluation, researchers can adopt a more rational and efficient approach to drug design.
Development of Targeted Delivery Systems for Research Compounds
To enhance the therapeutic potential and minimize off-target effects of compounds derived from this compound, the development of targeted drug delivery systems is a critical area of future research. These systems aim to deliver the drug specifically to the site of action, thereby increasing its efficacy and reducing systemic toxicity. researchgate.netjetir.orgmdpi.com
Promising targeted delivery strategies include:
Liposomal Formulations: Liposomes are vesicular structures that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating their delivery to target cells. jetir.orgrsc.org The surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to achieve active targeting. rsc.org
Nanoparticles: Biodegradable nanoparticles can be used to encapsulate drugs and deliver them to specific tissues. researchgate.netmdpi.com The enhanced permeability and retention (EPR) effect allows nanoparticles to accumulate preferentially in tumor tissues, a phenomenon known as passive targeting. mdpi.comrsc.org
Stealth Coatings: To prolong the circulation time of nanoparticles and liposomes in the bloodstream, their surfaces can be coated with "stealth" polymers like polyethylene (B3416737) glycol (PEG). mdpi.com This PEGylation helps the delivery system evade recognition and clearance by the immune system. mdpi.com
By loading this compound or its active derivatives into these advanced delivery systems, it may be possible to improve their therapeutic index and overcome challenges such as poor solubility or rapid metabolism.
Investigation of Piperazine Carbamate Conjugates and Prodrug Strategies
Prodrug strategies involve chemically modifying a drug to improve its physicochemical properties, such as solubility or membrane permeability, and to enhance its delivery to the target site. The prodrug is then converted to the active drug in the body through enzymatic or chemical reactions. The carbamate group itself is often used in prodrug design. nih.gov
Future research could focus on developing conjugates and prodrugs of this compound to:
Improve Bioavailability: By attaching a promoiety that enhances lipophilicity, the oral absorption of the compound could be improved.
Achieve Targeted Release: Conjugating the compound to a targeting moiety, such as a monoclonal antibody or a peptide that recognizes a specific receptor on cancer cells, could enable targeted drug delivery.
Enhance Stability: The prodrug approach can be used to protect the active compound from premature metabolism, thereby prolonging its duration of action.
Systems Biology Approaches to Mechanistic Interpretation
Systems biology offers a holistic approach to understanding the complex interactions of drugs within a biological system. Instead of focusing on a single target, systems biology aims to elucidate the effects of a compound on entire pathways and networks.
For a compound like this compound, with the potential for multiple biological activities, a systems biology approach could be invaluable for:
Identifying Novel Targets: By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound, it may be possible to identify previously unknown molecular targets.
Elucidating Mechanisms of Action: Systems biology can help to unravel the complex signaling pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action.
Predicting Off-Target Effects: By examining the compound's effects on a wide range of cellular processes, it may be possible to predict potential side effects and toxicities.
Integrating data from genomics, proteomics, and metabolomics with computational modeling will be key to applying a systems biology approach to the study of this compound and its derivatives.
Q & A
Q. What experimental designs minimize bias in preclinical toxicity assessments?
- Methodological Answer : Implement blinded dosing and randomization in animal studies. Use positive/negative controls (e.g., known hepatotoxins) and adhere to ARRIVE guidelines for reporting. For in vitro assays, include multiple cell lines and validate findings with orthogonal methods (e.g., comet assay + LDH release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
